

Interpreting the NMR Spectrum of 1-Methyltetrahydropyrimidin-2(1H)-one: A Comparative Guide

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Compound of Interest

Compound Name: 1-Methyltetrahydropyrimidin-2(1H)-one

Cat. No.: B050769

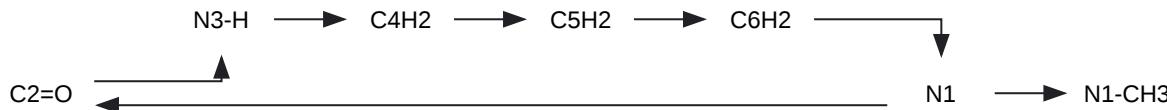
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of **1-Methyltetrahydropyrimidin-2(1H)-one**. To facilitate a comprehensive understanding, this guide also presents a comparison with structurally related cyclic ureas. All data is presented in a clear, tabular format, accompanied by detailed experimental protocols and illustrative diagrams to clarify structural relationships and analytical workflows.

Chemical Structure and Atom Labeling

The structure of **1-Methyltetrahydropyrimidin-2(1H)-one** with standardized atom numbering for NMR signal assignment is presented below. This numbering is used throughout the guide for clarity.



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Caption: Chemical structure of **1-Methyltetrahydropyrimidin-2(1H)-one** with atom numbering for NMR assignments.

Predicted and Comparative NMR Data

While experimental spectral data for **1-Methyltetrahydropyrimidin-2(1H)-one** is not readily available in the public domain, a reliable prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its parent compound, Tetrahydropyrimidin-2(1H)-one, and its dimethylated analog, 1,3-Dimethyltetrahydropyrimidin-2(1H)-one. The expected chemical shifts, multiplicities, and coupling constants are summarized in the tables below.

¹H NMR Spectral Data

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-Methyltetrahydro- pyrimidin-2(1H)-one	N1-CH3	~ 2.8 - 3.0	Singlet (s)	-
H4 / H6	~ 3.1 - 3.3	Triplet (t)	~ 5.5 - 6.5	
H5	~ 1.7 - 1.9	Quintet (quin)	~ 5.5 - 6.5	
N3-H	~ 5.0 - 6.0	Broad Singlet (br s)	-	
Tetrahydropyrimidin-2(1H)-one	H4 / H6	3.23	Triplet (t)	6.0
H5	1.85	Quintet (quin)	6.0	
NH	5.5 (broad)	Broad Singlet (br s)	-	
1,3-Dimethyltetrahydropyrimidin-2(1H)-one	N-CH3	2.86	Singlet (s)	-
H4 / H6	3.25	Triplet (t)	5.6	
H5	1.80	Quintet (quin)	5.6	

13C NMR Spectral Data

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
1-Methyltetrahydropyrimidin-2(1H)-one	C2 (C=O)	~ 155 - 157
C4 / C6	~ 40 - 42 / ~ 45 - 47	
C5	~ 19 - 21	
N1-CH3	~ 30 - 32	
Tetrahydropyrimidin-2(1H)-one	C2 (C=O)	156.9
C4 / C6	40.8	
C5	20.4	
1,3-Dimethyltetrahydropyrimidin-2(1H)-one	C2 (C=O)	155.8
C4 / C6	46.5	
C5	19.8	
N-CH3	35.8	

Experimental Protocol for NMR Data Acquisition

The following provides a standard methodology for acquiring high-quality ^1H and ^{13}C NMR spectra for compounds similar to **1-Methyltetrahydropyrimidin-2(1H)-one**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the probe for the respective nucleus (¹H or ¹³C).
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse sequence is typically used.
- Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Acquisition Time: Typically 2-4 seconds to ensure good resolution.
- Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.
- Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient.

4. ¹³C NMR Acquisition Parameters:

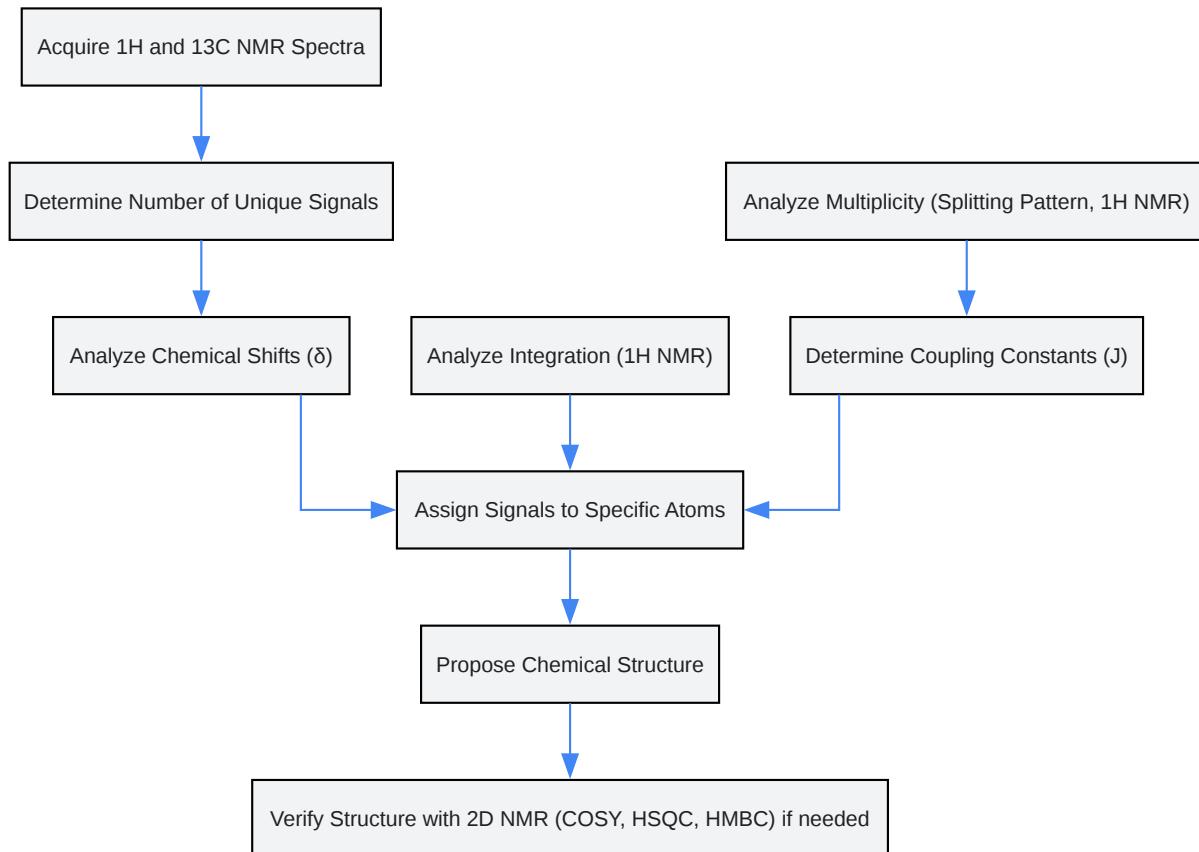
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
- Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds is recommended.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

5. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons for each signal.

NMR Data Analysis Workflow

The process of interpreting NMR spectra to elucidate a chemical structure follows a logical progression. The flowchart below outlines the key steps involved in this analytical workflow.



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Caption: A flowchart illustrating the typical workflow for NMR spectral analysis and structure elucidation.

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